Tert-butyl N-[2-(4-iodo-3,5-dimethylpyrazol-1-yl)ethyl]carbamate
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Overview
Description
Tert-butyl N-[2-(4-iodo-3,5-dimethylpyrazol-1-yl)ethyl]carbamate is a synthetic organic compound that belongs to the class of carbamates This compound is characterized by the presence of a tert-butyl group, an iodinated pyrazole ring, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-(4-iodo-3,5-dimethylpyrazol-1-yl)ethyl]carbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: The pyrazole ring can be synthesized through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Iodination: The iodination of the pyrazole ring is achieved using iodine or iodinating agents such as N-iodosuccinimide (NIS) in the presence of a suitable solvent.
Alkylation: The iodinated pyrazole is then alkylated with an appropriate alkyl halide to introduce the ethyl group.
Carbamate formation: The final step involves the reaction of the alkylated pyrazole with tert-butyl chloroformate in the presence of a base such as triethylamine to form the carbamate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[2-(4-iodo-3,5-dimethylpyrazol-1-yl)ethyl]carbamate can undergo various chemical reactions, including:
Substitution reactions: The iodinated pyrazole ring can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring and the carbamate group.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and mild heating.
Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be achieved using sodium hydroxide (NaOH).
Major Products Formed
Substitution reactions: Products depend on the nucleophile used, resulting in various substituted pyrazoles.
Oxidation: Oxidized products may include pyrazole N-oxides or other oxidized derivatives.
Reduction: Reduced products may include deiodinated pyrazoles or reduced carbamate derivatives.
Hydrolysis: Hydrolysis yields the corresponding amine and carbon dioxide.
Scientific Research Applications
Tert-butyl N-[2-(4-iodo-3,5-dimethylpyrazol-1-yl)ethyl]carbamate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of new materials, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(4-iodo-3,5-dimethylpyrazol-1-yl)ethyl]carbamate involves its interaction with specific molecular targets and pathways. The iodinated pyrazole ring may interact with enzymes or receptors, leading to modulation of their activity. The carbamate group can also participate in covalent bonding with target proteins, affecting their function. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl N-[2-(4-chloro-3,5-dimethylpyrazol-1-yl)ethyl]carbamate
- Tert-butyl N-[2-(4-bromo-3,5-dimethylpyrazol-1-yl)ethyl]carbamate
- Tert-butyl N-[2-(4-fluoro-3,5-dimethylpyrazol-1-yl)ethyl]carbamate
Uniqueness
Tert-butyl N-[2-(4-iodo-3,5-dimethylpyrazol-1-yl)ethyl]carbamate is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity
Properties
IUPAC Name |
tert-butyl N-[2-(4-iodo-3,5-dimethylpyrazol-1-yl)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20IN3O2/c1-8-10(13)9(2)16(15-8)7-6-14-11(17)18-12(3,4)5/h6-7H2,1-5H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APDGQKTXJAFKDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)OC(C)(C)C)C)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20IN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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